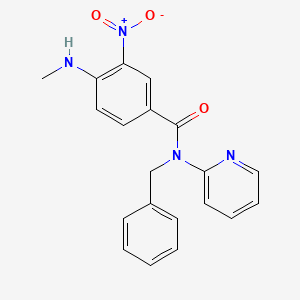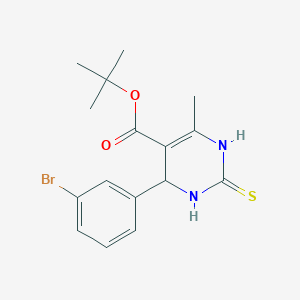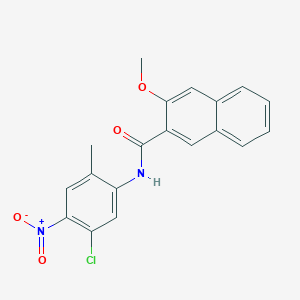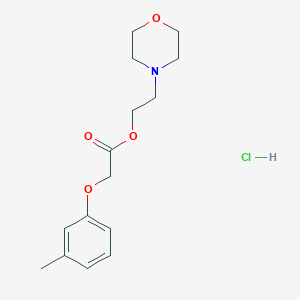
N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride
Overview
Description
N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride is a chemical compound that has been synthesized for scientific research purposes. This compound is a kinase inhibitor and has been found to have potential applications in the treatment of various diseases.
Mechanism of Action
N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride works by binding to the ATP-binding site of kinases, thereby preventing their activation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride in lab experiments is its potency and specificity towards kinases. This allows for the selective inhibition of specific signaling pathways involved in disease progression. However, one limitation is that the compound may have off-target effects, which can lead to unwanted side effects.
Future Directions
There are several future directions for the use of N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride in scientific research. One potential application is in the treatment of non-small cell lung cancer, where it has been found to have promising anti-tumor activity. Another direction is in the development of combination therapies, where this compound can be used in conjunction with other drugs to enhance their efficacy. Furthermore, the development of more potent and selective kinase inhibitors based on the structure of this compound is an area of interest for future research.
Conclusion:
In conclusion, this compound is a potent kinase inhibitor that has potential applications in the treatment of various diseases, particularly cancer. Its mechanism of action involves the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. While there are advantages and limitations to its use in lab experiments, there are several future directions for its use in scientific research.
Scientific Research Applications
N-(2-furylmethyl)-2-(4-morpholinyl)-4-quinazolinamine hydrochloride has been extensively studied for its potential applications in cancer treatment. It has been found to be a potent inhibitor of various kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Inhibition of these kinases can lead to the suppression of tumor growth and angiogenesis.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-morpholin-4-ylquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2.ClH/c1-2-6-15-14(5-1)16(18-12-13-4-3-9-23-13)20-17(19-15)21-7-10-22-11-8-21;/h1-6,9H,7-8,10-12H2,(H,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFOVQQYPVROSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B3966090.png)
![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966092.png)
![4-fluoro-N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3966094.png)
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966099.png)
![N-1,3-benzodioxol-5-yl-3-[4-(1-naphthylmethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3966111.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966120.png)
![3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3966125.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3966135.png)

![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-[(3-ethylisoxazol-5-yl)methyl]urea](/img/structure/B3966150.png)
![4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966157.png)

